molecular formula C22H15BrN2O B10908426 3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline

3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline

Cat. No.: B10908426
M. Wt: 403.3 g/mol
InChI Key: FTJNKMIPBWPXJL-FGPAFIPDSA-N
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Description

N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE: is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 4-bromobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-CHLOROPHENYL)-2-PROPENYLIDENE]AMINE
  • N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-FLUOROPHENYL)-2-PROPENYLIDENE]AMINE

Uniqueness

The presence of the bromophenyl group in N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE distinguishes it from its analogs, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C22H15BrN2O

Molecular Weight

403.3 g/mol

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-bromophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H15BrN2O/c23-18-12-10-16(11-13-18)5-4-14-24-19-7-3-6-17(15-19)22-25-20-8-1-2-9-21(20)26-22/h1-15H/b5-4+,24-14?

InChI Key

FTJNKMIPBWPXJL-FGPAFIPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C/C=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC=CC4=CC=C(C=C4)Br

Origin of Product

United States

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